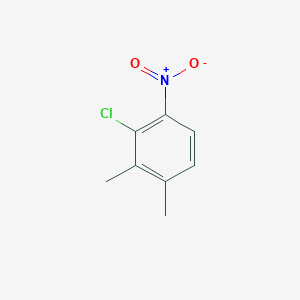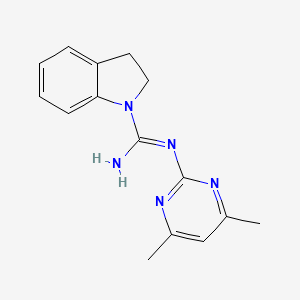![molecular formula C19H24N4OS B2669795 2-Methyl-5-((3-methylpiperidin-1-yl)(m-tolyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol CAS No. 869342-83-6](/img/structure/B2669795.png)
2-Methyl-5-((3-methylpiperidin-1-yl)(m-tolyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
While there isn’t specific information on the synthesis of “2-Methyl-5-((3-methylpiperidin-1-yl)(m-tolyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol”, there are related compounds that have been synthesized. For example, a method for the synthesis of (3S,5R)-3-hydroxy-5-methylpiperidin-1-ylmethanone has been reported . This method involves six steps starting from D-pyroglutaminol .Scientific Research Applications
Synthesis and Anti-Inflammatory Activities
Research has explored the synthesis of thiazolo[3,2-b]-1,2,4-triazole derivatives and their potential anti-inflammatory activities. Thiazolo[3,2-b]-1,2,4-triazole-5(6H)-ones and their Michael addition products were synthesized, investigating their structures and anti-inflammatory properties. The compounds exhibited significant anti-inflammatory activities, suggesting their potential in the development of new anti-inflammatory agents. The study highlights the chemical versatility of thiazolo[3,2-b][1,2,4]triazole scaffolds and their importance in medicinal chemistry (Tozkoparan et al., 1999), (Tozkoparan et al., 2001).
Antimicrobial Applications
Several studies have focused on synthesizing novel thiazolo[3,2-b][1,2,4]triazole derivatives with potential antimicrobial properties. These compounds have been tested against various bacterial and fungal strains, showing promising results in inhibiting microbial growth. This research underscores the importance of thiazolo[3,2-b][1,2,4]triazole derivatives in the search for new antimicrobial agents, which could lead to the development of new treatments for infectious diseases (Reddy et al., 2010), (Patel et al., 2012).
Potential Anticancer Properties
The anticancer potential of thiazolo[3,2-b][1,2,4]triazole derivatives has been investigated, with some compounds showing promising results against cancer cell lines. This research opens up new avenues for the development of anticancer therapies based on thiazolo[3,2-b][1,2,4]triazole scaffolds, contributing to the ongoing search for more effective cancer treatments (Holota et al., 2021).
Applications in Corrosion Inhibition
Thiazolo[3,2-b][1,2,4]triazole derivatives have also been studied for their potential as corrosion inhibitors for steel in NaCl media. Theoretical studies using quantum chemical parameters have supported the experimental findings, demonstrating the effectiveness of these compounds in protecting against corrosion. This research highlights the potential of thiazolo[3,2-b][1,2,4]triazole derivatives in industrial applications, particularly in enhancing the durability and longevity of metal structures (Gece & Bilgiç, 2009).
properties
IUPAC Name |
2-methyl-5-[(3-methylphenyl)-(3-methylpiperidin-1-yl)methyl]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4OS/c1-12-6-4-8-15(10-12)16(22-9-5-7-13(2)11-22)17-18(24)23-19(25-17)20-14(3)21-23/h4,6,8,10,13,16,24H,5,7,9,11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWEOZWPOVTUCPZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)C(C2=CC=CC(=C2)C)C3=C(N4C(=NC(=N4)C)S3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![[5-(4-Fluorophenyl)-2-methylpyrazol-3-yl]-[4-(pyrimidin-2-yloxymethyl)piperidin-1-yl]methanone](/img/structure/B2669716.png)







![3-[N-(9H-fluoren-9-ylmethoxycarbonyl)-2-methylanilino]propanoic acid](/img/structure/B2669733.png)
